molecular formula C12H24FI B14290666 Dodecane, 1-fluoro-2-iodo- CAS No. 129976-34-7

Dodecane, 1-fluoro-2-iodo-

Cat. No.: B14290666
CAS No.: 129976-34-7
M. Wt: 314.22 g/mol
InChI Key: CWDXUWPDAXOLFA-UHFFFAOYSA-N
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Description

Dodecane, 1-fluoro-2-iodo-: is an organic compound with the molecular formula C12H24FI It is a derivative of dodecane, where one hydrogen atom is replaced by a fluorine atom and another by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dodecane, 1-fluoro-2-iodo- typically involves the halogenation of dodecane. One common method is the sequential halogenation process, where dodecane is first reacted with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. This is followed by iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .

Industrial Production Methods: Industrial production of Dodecane, 1-fluoro-2-iodo- may involve large-scale halogenation processes using continuous flow reactors to ensure precise control over reaction conditions and yield optimization. The use of catalysts and specific solvents can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Dodecane, 1-fluoro-2-iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form various products depending on the oxidizing agent used. For example, using can lead to the formation of carboxylic acids.

    Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents like , resulting in the formation of dodecane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH) under mild to moderate temperatures.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Major Products Formed:

  • Substitution reactions yield various substituted dodecanes.
  • Oxidation reactions produce carboxylic acids or ketones.
  • Reduction reactions result in the formation of dodecane or its partially reduced derivatives.

Scientific Research Applications

Chemistry: Dodecane, 1-fluoro-2-iodo- is used as a precursor in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of both fluorine and iodine atoms can enhance the bioavailability and metabolic stability of these derivatives.

Industry: In the industrial sector, Dodecane, 1-fluoro-2-iodo- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and surfactants.

Mechanism of Action

The mechanism of action of Dodecane, 1-fluoro-2-iodo- involves its interaction with various molecular targets through its reactive halogen atoms. The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions, while the iodine atom can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    Dodecane, 1-fluoro-: Similar in structure but lacks the iodine atom, resulting in different reactivity and applications.

    Dodecane, 1-iodo-:

Uniqueness: Dodecane, 1-fluoro-2-iodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. This dual halogenation enhances its reactivity and broadens its range of applications compared to its mono-halogenated counterparts.

Properties

CAS No.

129976-34-7

Molecular Formula

C12H24FI

Molecular Weight

314.22 g/mol

IUPAC Name

1-fluoro-2-iodododecane

InChI

InChI=1S/C12H24FI/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3

InChI Key

CWDXUWPDAXOLFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CF)I

Origin of Product

United States

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